[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid: is a compound that features both pyrazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid typically involves the formation of the pyrazole and tetrazole rings followed by their coupling to an acetic acid moiety. Common synthetic routes include:
Formation of Pyrazole Ring: Pyrazole derivatives can be synthesized through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of Tetrazole Ring: Tetrazole rings are often synthesized via the cycloaddition of azides with nitriles under acidic or basic conditions.
Coupling to Acetic Acid: The final step involves coupling the pyrazole and tetrazole rings to an acetic acid moiety, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazole and tetrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid:
Mechanism of Action
The mechanism of action of [5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Tetrazole Derivatives: Compounds such as 5-phenyl-2H-tetrazole.
Uniqueness
Properties
IUPAC Name |
2-(5-pyrazol-1-yltetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c13-5(14)4-12-9-6(8-10-12)11-3-1-2-7-11/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSKNWGJBZDCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(N=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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